molecular formula C15H22N8S B2817140 3-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea CAS No. 438031-40-4

3-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea

Cat. No.: B2817140
CAS No.: 438031-40-4
M. Wt: 346.46
InChI Key: WSNGTOQTGIXOEH-UHFFFAOYSA-N
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Description

3-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea (CAS 438031-40-4) is a specialized thiourea derivative incorporating a 1,3,5-triazine core, designed for advanced research applications. With a molecular formula of C 15 H 22 N 8 S and a molecular weight of 346.45 g/mol, this compound is part of a class of molecules known for their significant biological and chemical properties . The structure features multiple nitrogen and sulfur atoms, which serve as potential ligating centers for metal coordination, making it a candidate for the development of metal complexes with enhanced biological activity . This compound is of high interest in medicinal chemistry for its potential pharmacological applications. Thiourea derivatives are extensively studied for their diverse biological activities, including antibacterial, antifungal, and antioxidant properties . The 1,3,5-triazine scaffold is a privileged structure in drug discovery, associated with a range of therapeutic effects such as anticancer, antiviral, and antimalarial activities . Specifically, structurally related 1,3,5-triazine-thiosemicarbazide hybrids have demonstrated excellent synergistic antifungal activity with fluconazole against resistant strains like Candida albicans , highlighting the potential of this chemical class in combating antimicrobial resistance . Furthermore, thiourea derivatives can act as inhibitors against key bacterial enzymes, including DNA gyrase and dihydrofolate reductase, which are critical targets for antibacterial drug development . Beyond pharmaceutical research, this compound holds value in materials science. The electron-deficient aromatic triazine system can function as a building block for more complex chemical architectures . It is supplied with a purity of 90% or higher to ensure consistent and reliable experimental results . This product is intended for research and development purposes only and is not approved for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]amino]-3-(4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N8S/c1-4-16-12-19-13(17-5-2)21-14(20-12)22-23-15(24)18-11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3,(H2,18,23,24)(H3,16,17,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNGTOQTGIXOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)NNC(=S)NC2=CC=C(C=C2)C)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of 3-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea generally involves a multi-step process. One common method begins with the reaction of 4,6-dichloro-1,3,5-triazine with ethylamine to yield 4,6-bis(ethylamino)-1,3,5-triazine. This intermediate compound is then reacted with 4-methylphenyl isothiocyanate, leading to the formation of the final thiourea derivative. Reaction conditions typically include controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction efficiency.

    • Industrial Production Methods: : Industrially, the production of this compound may involve similar synthetic routes, but with scaled-up procedures and optimized conditions to ensure high yield and purity. Automated reactors and continuous flow processes might be employed to maintain consistent product quality and reduce production time.

Chemical Reactions Analysis

Scientific Research Applications

  • Chemistry: : The compound is utilized as a precursor or intermediate in the synthesis of more complex organic molecules, particularly in heterocyclic chemistry and materials science.

  • Medicine: : While not an approved drug, its structural components are studied for potential pharmacological activities, such as anticancer or antimicrobial properties.

  • Industry: : In the industrial sector, it might be used as a stabilizer or additive in polymer production, benefiting from its thermal stability and ability to modify material properties.

Mechanism of Action

  • Effects: : The mechanism by which 3-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea exerts its effects varies based on its application. In biological systems, it might interact with proteins or nucleic acids, affecting their function.

  • Molecular Targets and Pathways Involved: : Specific molecular targets could include enzymes with nucleophilic active sites, as the compound may form covalent bonds or strong non-covalent interactions, disrupting normal enzymatic activities and signaling pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents on Triazine Linkage Molecular Weight Key Properties Applications
Target Compound Ethylamino (×2), 4-methylphenyl Thiourea ~420 (estimated) Moderate hydrophilicity, H-bond donor Agrochemical R&D
1-(4,6-Bis(phenylamino)-1,3,5-triazin-2-yl)thiourea Phenylamino (×2) Thiourea ~450 Low solubility, aromatic Heterocyclic synthesis
4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol Octylthio (×2) Phenolic OH ~650 High lipophilicity Polymer stabilizers
USP Iscotrizinol Related Compound C tert-Butylcarbamoyl phenyl Benzoate ester 708.89 Photostable, UV-absorbing Cosmetics
Table 2: Toxicity and Bioactivity
Compound Name LD50 (Oral Rat) Key Bioactivity Reference
Target Compound Not reported Potential enzyme inhibition N/A
Disodium-4,4′-Bis((4-anilino-6-ethylamino-1,3,5-triazin-2-yl)amino)stilbene-2,2′-disulfonate >5 g/kg Fluorescent brightener
Metsulfuron-Methyl >5 g/kg Herbicide

Research Findings and Trends

  • Synthesis Optimization: The target compound’s synthesis shares methodology with –2, where Bi(NO₃)₃ catalysis improves yield in thiourea-triazine couplings. In contrast, morpholino-triazine derivatives require LiOH for hydrolysis .
  • Structure-Activity Relationships (SAR): Ethylamino groups balance solubility and reactivity, whereas phenylamino or octylthio substituents trade solubility for stability or lipophilicity. Thiourea’s sulfur atom may enhance metal chelation, relevant for antifungal activity .

Biological Activity

3-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring with ethylamino substituents and a thiourea moiety linked to a 4-methylphenyl group. Its molecular formula is C13H18N6SC_{13}H_{18}N_6S, and it possesses unique chemical characteristics that influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dichloro-1,3,5-triazine with ethylamine to form the triazine derivative, followed by the introduction of the thiourea group through a reaction with isothiocyanates or thiol compounds. Reaction conditions often include solvents like ethanol and may require heating to achieve optimal yields.

Biological Activity

Research indicates that thiourea derivatives exhibit a range of biological activities including:

Anticancer Activity

Studies have shown that thiourea derivatives can inhibit cancer cell proliferation. For instance:

  • IC50 Values : The compound demonstrated IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating significant anticancer potential. Specific derivatives have shown even lower IC50 values as low as 1.50 µM against human leukemia cells .
  • Mechanism : The anticancer effects are attributed to the targeting of molecular pathways involved in cancer progression, such as angiogenesis and cell signaling pathways .

Anti-inflammatory Activity

Thiourea derivatives have also been evaluated for their anti-inflammatory properties:

  • In vitro studies indicated that certain thiourea compounds effectively inhibited pro-inflammatory cytokines like IL-6 and TNF-α at concentrations as low as 10 µg/mL .
  • Comparatively, some compounds exhibited stronger efficacy than conventional anti-inflammatory drugs like dexamethasone.

Antimicrobial Activity

The compound has shown promise in antimicrobial applications:

  • Inhibition Zones : Certain derivatives displayed significant inhibition zones against bacterial strains, suggesting potential use as antimicrobial agents .

Case Studies

  • Anticancer Evaluation : A study evaluating various thiourea derivatives found that those with specific substitutions exhibited potent activity against pancreatic and breast cancer cell lines. The study highlighted the structure-activity relationship (SAR) indicating that modifications in the phenyl group could enhance efficacy.
  • Inflammation Models : In a model using human chondrosarcoma cells, several synthesized thiourea derivatives were tested for their ability to inhibit NF-κB mediated transcription. Results showed promising anti-inflammatory effects with specific compounds outperforming traditional treatments .

Comparative Analysis

The biological activity of this compound can be compared to other similar compounds in terms of potency and mechanism:

Compound NameIC50 (µM)Activity TypeNotes
Compound A7AnticancerEffective against leukemia cell lines
Compound B14Anti-inflammatoryInhibits IL-6 and TNF-α
Compound C20AntimicrobialSignificant inhibition zones observed

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea?

  • Methodological Answer : The synthesis typically involves a multi-step reaction starting with the condensation of thiourea derivatives and substituted triazines. For example, reacting 4-methylphenyl isothiocyanate with 4,6-bis(ethylamino)-1,3,5-triazin-2-amine under reflux conditions in anhydrous DMF or ethanol. Reaction progress is monitored via TLC, and the product is crystallized from ethanol for purification . Key intermediates are characterized using NMR to confirm structural integrity before proceeding to subsequent steps.

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR are used to confirm proton environments (e.g., NH groups at δ 10–12 ppm) and carbon assignments (e.g., triazine carbons at δ 160–170 ppm) .
  • Mass Spectrometry (HRMS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+) and isotopic pattern matching the molecular formula .
  • Elemental Analysis : Confirms the percentage composition of C, H, N, and S within ±0.3% of theoretical values .

Q. What biological activities are associated with this compound, and how are they assessed?

  • Methodological Answer : The compound’s triazine and thiourea moieties suggest potential antitumor and antimicrobial activities. Biological assays include:

  • Cytotoxicity Testing : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated using dose-response curves .
  • Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi, with zone-of-inhibition measurements .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables like temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading (e.g., p-toluenesulfonic acid) .
  • Purification Techniques : Gradient recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity fractions .

Q. How can researchers resolve contradictions in reported biological activity data for similar triazine-thiourea derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethylamino vs. pyrrolidinyl groups) on bioactivity using molecular docking to predict target binding .
  • Statistical Validation : Apply ANOVA to assess inter-assay variability, and validate findings across multiple cell lines or microbial strains .

Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions and reactive sites (e.g., sulfur atoms in thiourea) .
  • Molecular Dynamics (MD) Simulations : Model solvation effects and conformational stability in aqueous or lipid bilayer environments .

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